
8-Fluoroquinoline-2-carbaldehyde
説明
8-Fluoroquinoline-2-carbaldehyde is a chemical compound with the molecular formula C10H6FNO . It is used for research purposes .
Synthesis Analysis
The synthesis of this compound involves the application of the Vilsmeier–Haack reaction . The chlorine in the fluoroquinoline-3-carbaldehyde is replaced with various nucleophiles. The aldehyde functional group is also converted to carboxylic acid and imine groups using an oxidizing agent and various amines .
Molecular Structure Analysis
The molecular structure of this compound consists of a quinoline core with a fluorine atom at the 8-position and a carbaldehyde group at the 2-position .
Physical And Chemical Properties Analysis
This compound has a molecular weight of 175.2 . More detailed physical and chemical properties were not found in the search results.
科学的研究の応用
Synthesis and Reactivity
8-Fluoroquinoline-2-carbaldehyde and its analogs have been extensively studied for their synthesis and reactivity. These compounds are involved in the synthesis of quinoline ring systems and the construction of fused or binary quinoline-core heterocyclic systems. Such research is crucial for developing new compounds with potential applications in various fields, including material science and medicine. For instance, Hamama et al. (2018) provide a comprehensive review of the advances in the chemistry of related analogs, such as 2-chloroquinoline-3-carbaldehyde (Hamama et al., 2018).
Fluorescence and Sensing Applications
A significant application of 8-fluoroquinoline derivatives is in the development of fluorescent sensors. These compounds have been used to create highly selective and sensitive sensors for various metal ions. For example, Xin-hui Jiang et al. (2011) synthesized a fluorescent sensor based on 8-hydroxyquinoline carbaldehyde Schiff-base, showing high selectivity for Al3+ ions (Jiang et al., 2011). Similarly, Jin et al. (2013) developed a sensor with sensitivity and selectivity to Mg2+ ions (Jin et al., 2013).
Coordination Chemistry
These compounds also play a crucial role in coordination chemistry, especially in the context of rare-earth metal ions. Albrecht et al. (2005) studied the semicarbazone of 8-hydroxyquinoline-2-carbaldehyde as an effective tetradentate ligand for rare-earth(III) ions, revealing interesting complexation behaviors (Albrecht et al., 2005).
Antimicrobial Properties
Research has also been conducted on the antimicrobial properties of quinoline derivatives. For example, Dimple Pirgal (2022) explored the antimicrobial activities of various fluoroquinoline derivatives, indicating their potential in developing new antimicrobial agents (Pirgal, 2022).
Photophysical Investigation
The study of photophysical properties is another key area of research. Chakraborty et al. (2018) investigated the aggregation-induced emission enhancement (AIEE) and anion recognition ability of 2-hydroxyquinoline-3-carbaldehyde, highlighting its potential applications in scientific research (Chakraborty et al., 2018).
作用機序
Target of Action
8-Fluoroquinoline-2-carbaldehyde, like other fluoroquinolones, primarily targets bacterial enzymes involved in DNA synthesis, such as DNA gyrase and topoisomerase IV . These enzymes are crucial for bacterial replication, transcription, and repair processes .
Mode of Action
The compound interacts with its targets by binding to the enzyme-DNA complex, stabilizing DNA strand breaks created by DNA gyrase and topoisomerase IV . This interaction forms a ternary complex of the drug, enzyme, and DNA, which blocks the progress of the replication fork . The cytotoxicity of fluoroquinolones is likely a two-step process involving the conversion of the topoisomerase-quinolone-DNA complex to an irreversible form and the generation of a double-strand break by denaturation of the topoisomerase .
Biochemical Pathways
Fluoroquinolones in general are known to disrupt dna synthesis, leading to inhibition of bacterial growth and cell death .
Result of Action
The result of the action of this compound is the inhibition of bacterial growth and cell death due to the disruption of DNA synthesis . This makes it a potential candidate for antimicrobial therapy.
生化学分析
Biochemical Properties
8-Fluoroquinoline-2-carbaldehyde plays a significant role in biochemical reactions, particularly in the field of proteomics research . It interacts with various enzymes, proteins, and other biomolecules. The nature of these interactions often involves the formation of covalent bonds with amino acid residues in proteins, leading to modifications that can alter protein function. For instance, it can act as an inhibitor for certain enzymes by binding to their active sites, thereby preventing substrate access and subsequent catalytic activity .
Cellular Effects
The effects of this compound on cells are diverse and depend on the cell type and concentration used. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, in certain cancer cell lines, this compound can induce apoptosis by activating specific signaling pathways that lead to programmed cell death . Additionally, it can modulate gene expression by interacting with transcription factors and other regulatory proteins, thereby affecting the transcription of target genes .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. One of the primary mechanisms involves binding interactions with biomolecules, such as enzymes and proteins. This binding can result in enzyme inhibition or activation, depending on the specific enzyme and the nature of the interaction . Additionally, this compound can influence gene expression by binding to DNA or RNA, thereby affecting the transcription and translation processes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to a decrease in its efficacy . Long-term exposure to this compound in in vitro or in vivo studies has been associated with changes in cellular function, including alterations in cell growth and viability .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as enzyme inhibition or modulation of gene expression. At high doses, it can cause toxic or adverse effects, including cellular damage and organ toxicity . Threshold effects have been observed, where a specific dosage range is required to achieve the desired biochemical effects without causing toxicity .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. The compound can be metabolized by cytochrome P450 enzymes, leading to the formation of metabolites that may have different biochemical properties . These metabolic pathways can influence the compound’s efficacy and toxicity, as well as its overall impact on metabolic flux and metabolite levels .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions can affect the compound’s localization and accumulation in different cellular compartments . For example, certain transporters may facilitate the uptake of this compound into cells, while binding proteins may sequester it in specific organelles, influencing its biochemical activity .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . For instance, it may localize to the nucleus, where it can interact with DNA and transcription factors, or to the mitochondria, where it can influence cellular metabolism and energy production .
特性
IUPAC Name |
8-fluoroquinoline-2-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6FNO/c11-9-3-1-2-7-4-5-8(6-13)12-10(7)9/h1-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVWGJARCWCGWJW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)F)N=C(C=C2)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6FNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50653181 | |
| Record name | 8-Fluoroquinoline-2-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50653181 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
904369-10-4 | |
| Record name | 8-Fluoroquinoline-2-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50653181 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




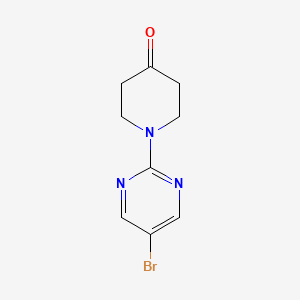
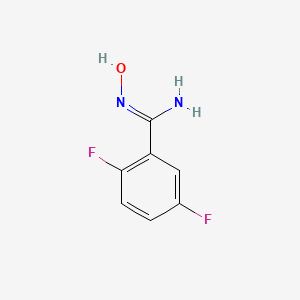
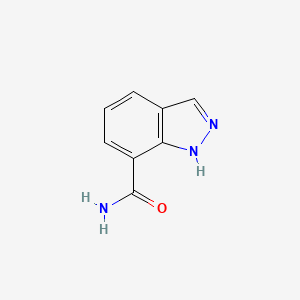
![Succinimidyl 6-[[7-(N,N-Dimethylaminosulfonyl)-2,1,3-benzoxadiazol-4-yl]amino]hexanoate](/img/structure/B1387650.png)

![Sodium 4'-chloro-[1,1'-biphenyl]-4-sulfonate](/img/structure/B1387652.png)
![Ethyl 4,5,6,7-tetrahydro-1H-pyrrolo[3,2-C]pyridine-2-carboxylate](/img/structure/B1387653.png)
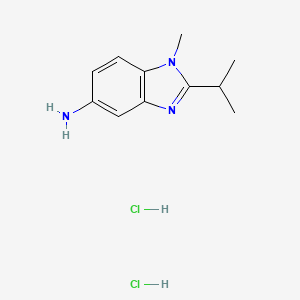
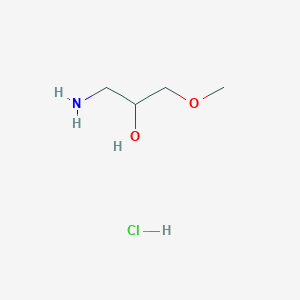
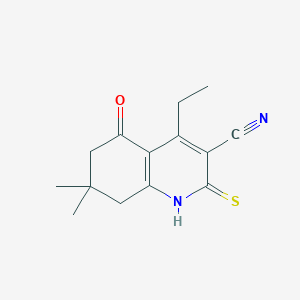
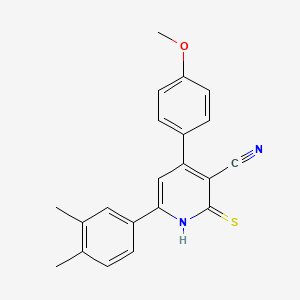
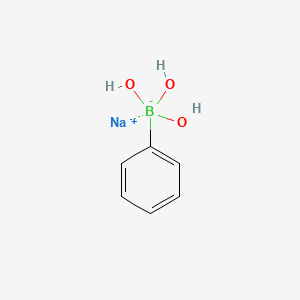
![1,4-Diazabicyclo[4.3.1]decan-2-one](/img/structure/B1387665.png)